(1-tert-Butylvinyloxy)trimethylsilane

Stereoselective Synthesis Mukaiyama Aldol Computational Chemistry

(1-tert-Butylvinyloxy)trimethylsilane (synonyms: pinacolone trimethylsilyl enol ether, (2,2-dimethyl-1-methylenepropoxy)trimethylsilane) is a sterically demanding, tert-butyl-substituted silyl enol ether (CAS 17510-46-2, C9H20OSi, MW 172.34 g/mol). It is a colorless liquid (bp 140–142 °C, density 0.798 g/mL at 25 °C, n20/D 1.409) classified as a flammable liquid (flash point 24 °C).

Molecular Formula C9H20OSi
Molecular Weight 172.34 g/mol
CAS No. 17510-46-2
Cat. No. B093256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-tert-Butylvinyloxy)trimethylsilane
CAS17510-46-2
Molecular FormulaC9H20OSi
Molecular Weight172.34 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=C)O[Si](C)(C)C
InChIInChI=1S/C9H20OSi/c1-8(9(2,3)4)10-11(5,6)7/h1H2,2-7H3
InChIKeyPEHJULPJEVIIFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-tert-Butylvinyloxy)trimethylsilane (CAS 17510-46-2): Procurement-Relevant Identity, Class, and Key Physicochemical Signatures for the Organosilicon Buyer


(1-tert-Butylvinyloxy)trimethylsilane (synonyms: pinacolone trimethylsilyl enol ether, (2,2-dimethyl-1-methylenepropoxy)trimethylsilane) is a sterically demanding, tert-butyl-substituted silyl enol ether (CAS 17510-46-2, C9H20OSi, MW 172.34 g/mol) . It is a colorless liquid (bp 140–142 °C, density 0.798 g/mL at 25 °C, n20/D 1.409) classified as a flammable liquid (flash point 24 °C) . Its defining structural feature—a geminal tert-butyl group on the enol carbon—imparts steric and electronic properties that quantitatively differentiate it from less-hindered silyl enol ethers in both reactivity and selectivity [1].

Why (1-tert-Butylvinyloxy)trimethylsilane Cannot Be Swapped for a Generic Silyl Enol Ether: The Steric Differentiation Principle in Scientific Procurement


Silyl enol ethers are a broad class of nucleophilic enolate equivalents, but their reactivity and stereochemical outcomes are exquisitely sensitive to substituent bulk at both the silicon-bearing and adjacent carbons. Generic substitution of (1-tert-butylvinyloxy)trimethylsilane with, for example, the cyclohexanone-derived TMS enol ether or even a less-hindered pinacolone derivative (e.g., the methyl-substituted analog) can lead to quantitatively different diastereoselectivities in Mukaiyama aldol reactions [1], divergent reaction pathways (e.g., elimination vs. addition) [2], and altered nucleophilicity parameters that govern reaction kinetics . For the procurement scientist, selecting this specific tert-butyl-substituted enol ether is therefore a decision about predictable stereochemical control and reaction manifold fidelity, not merely about sourcing a generic enolate equivalent.

Quantitative Differentiation Evidence for (1-tert-Butylvinyloxy)trimethylsilane: Comparator-Based Performance Data for Informed Procurement


Enhanced Mukaiyama Aldol Diastereoselectivity from tert-Butyl Substitution: DFT-Predicted ΔΔG Compared with Methyl-Substituted Analog in Acetaldehyde Model

Density functional theory calculations (M06/6-311G*//B3LYP/6-31G* level) on the Lewis-acid-catalyzed Mukaiyama aldol reaction of silyl enol ethers with acetaldehyde reveal that a tert-butyl substituent on the enol carbon (System 3, analogous to the target compound) substantially alters diastereoselectivity compared to the all-methyl analog [1]. For the E-configured enol ether (E)-3, the syn diastereomer is favored by 1.1 kcal/mol, whereas the all-methyl (E)-1 shows negligible selectivity (ΔΔG ≈ 0.0 kcal/mol). For the Z-configured (Z)-3 reacting with benzaldehyde, the anti diastereomer is favored by 1.2 kcal/mol [1].

Stereoselective Synthesis Mukaiyama Aldol Computational Chemistry

Diverted Reaction Pathway: Exclusive Formation of α,β-Unsaturated Esters from (2,2-Dimethyl-1-methylenepropoxy)trimethylsilane Under Proazaphosphatrane Catalysis

Under proazaphosphatrane (1c) catalysis in THF at room temperature, the target compound (2,2-dimethyl-1-methylenepropoxy)trimethylsilane reacts with aldehydes to give exclusively α,β-unsaturated esters via an elimination pathway, whereas less bulky silyl enol ethers (e.g., 1-phenyl-1-(trimethylsilyloxy)ethylene, 1-(trimethylsilyloxy)cyclohexene) undergo clean aldol addition to afford β-hydroxy carbonyl compounds [1]. This divergence in reaction outcome is attributed to the steric congestion imparted by the tert-butyl group, which disfavors the aldol addition pathway.

Reaction Pathway Selectivity Catalysis Enol Ether Reactivity

Validated Synthetic Utility: Literature-Precedented Application in the Synthesis of Complex Dihydropyrans and Functionalized Ketones

Sigma-Aldrich's technical documentation cites the use of this compound in the synthesis of cis-3,3-dimethyl-1-(6-phenethyl-3,6-dihydro-2H-pyran-2-yl)butan-2-one and 1-(4-bromophenyl)-4,4-dimethylpentan-3-one . These specific transformations demonstrate its compatibility with BiBr3-mediated Mukaiyama aldol cascades and its utility in constructing sterically congested ketone intermediates. The availability of documented, reproducible protocols reduces method development time for procurement teams seeking validated starting materials.

Synthetic Methodology Dihydropyran Synthesis Ketone Functionalization

Measured Enthalpy of Vaporization at Boiling Point: A Thermodynamic Parameter for Process Engineering and Distillation Design

The enthalpy of vaporization of (1-tert-Butylvinyloxy)trimethylsilane at its boiling point (140–142 °C) has been experimentally determined and reported, as cited by Sigma-Aldrich and ChemicalBook . This thermophysical parameter is essential for designing distillation-based purification, assessing solvent evaporation rates, and performing heat-transfer calculations during scale-up. For silyl enol ethers, such data are not uniformly available, providing a practical differentiator for process chemistry decisions.

Thermophysical Properties Process Engineering Purification

Nucleophilicity Scaling: Silyl Enol Ethers as Milder Nucleophiles Compared to Enamines and Enolate Anions

The Mayr nucleophilicity scale provides quantitative reactivity parameters (N and sN) for silyl enol ethers relative to other enolate equivalents. As a class, silyl enol ethers exhibit nucleophilicities that are approximately 10^4-fold lower than structurally analogous enamines and ~10^14-fold lower than free enolate anions . While the specific N parameter for (1-tert-butylvinyloxy)trimethylsilane has not been published individually, this class-level ordering allows rational selection of the appropriate enolate equivalent for a given electrophile: silyl enol ethers are preferred when controlled reactivity is required to avoid side reactions that plague more nucleophilic enamines or enolates.

Physical Organic Chemistry Reactivity Scales Nucleophilicity

Physical Property Comparison: Boiling Point and Density Differentiation from Common TMS Enol Ethers

The target compound exhibits a boiling point of 140–142 °C and density of 0.798 g/mL at 25 °C , which are measurably distinct from commonly used TMS enol ethers such as 1-(trimethylsilyloxy)cyclohexene (bp ~165 °C, density ~0.89 g/mL) and 1-methoxy-2-methyl-1-(trimethylsilyloxy)propene (bp ~35 °C at reduced pressure). These differences enable identity confirmation by simple QC measurements and influence solvent/reagent compatibility in continuous flow and automated synthesis platforms.

Physical Properties Purity Assessment Quality Control

Where (1-tert-Butylvinyloxy)trimethylsilane Delivers Documentable Value: Application Scenarios Grounded in Quantitative Differentiation Evidence


Stereoselective Mukaiyama Aldol Reactions Requiring ≥6:1 Diastereomeric Ratios

When a synthetic route demands predictable syn or anti diastereoselectivity with a predicted ratio of approximately 6:1 to 8:1, the tert-butyl-substituted silyl enol ether provides the necessary steric bias, as shown by DFT calculations (ΔΔG = 1.1–1.2 kcal/mol) [1]. For E-configured geometry, syn selectivity is achieved; for Z-configured geometry with aromatic aldehydes, anti selectivity dominates. Procurement should specify this compound when the all-methyl analog (ΔΔG ≈ 0.0 kcal/mol) fails to deliver the required stereochemical outcome.

Access to α,β-Unsaturated Esters via Tandem Aldol-Elimination Under Mild Catalytic Conditions

This compound is uniquely suited for the direct synthesis of α,β-unsaturated esters from aryl aldehydes using proazaphosphatrane catalysis at room temperature, a pathway that is not accessible with less-hindered silyl enol ethers (which give β-hydroxy carbonyl adducts) [2]. Research groups pursuing cinnamate-type building blocks or α,β-unsaturated carbonyl libraries should select this reagent for its predictable elimination manifold.

Construction of Sterically Congested Ketone Intermediates for Medicinal Chemistry

Documented protocols using this compound in the synthesis of cis-2,6-disubstituted dihydropyrans and 1-(4-bromophenyl)-4,4-dimethylpentan-3-one demonstrate its applicability in generating sterically demanding scaffolds relevant to drug discovery . Medicinal chemistry groups seeking literature-validated routes to tetra-substituted carbon centers or hindered aryl ketones will find this reagent's established precedent advantageous for reducing synthetic risk.

Process Development and Scale-Up Requiring Thermophysical Data for Distillation Design

For kilo-lab and pilot-plant scale-up, the availability of experimentally determined enthalpy of vaporization data enables accurate distillation column design and heat-transfer calculations . Process engineering teams evaluating silyl enol ethers for large-scale use should prioritize this compound when reliable thermophysical parameters are a gate-keeping criterion for safety and equipment specification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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